2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline
Description
2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a heterocyclic organic compound featuring a quinoxaline core substituted at the 2-position with a piperidin-1-yl group. The piperidine ring is further functionalized at the 4-position with a [(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl moiety. This compound’s structural complexity, including the fluorinated pyrimidine and piperidine groups, suggests possible applications in targeting enzymes or receptors with high specificity.
Properties
IUPAC Name |
2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-19(21)20(24-14(2)23-13)27-12-15-7-9-26(10-8-15)18-11-22-16-5-3-4-6-17(16)25-18/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCPVXHYMNHEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a novel organic molecule with significant potential in pharmacology. Its unique structure combines a quinoxaline core with a piperidine ring and a pyrimidine moiety, particularly the 5-fluoro-2,6-dimethylpyrimidin-4-yl group, which is known for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structural features that contribute to its biological activity include:
| Component | Description |
|---|---|
| Quinoxaline Core | Known for diverse biological properties including antimicrobial and anticancer activities. |
| Piperidine Ring | Enhances solubility and bioavailability. |
| Pyrimidine Moiety | Particularly the fluorinated variant which may increase potency against specific biological targets. |
Biological Activity
The biological activity of this compound can be attributed to the following mechanisms:
- Antimicrobial Activity : Quinoxaline derivatives have demonstrated significant antimicrobial properties. Studies have shown that modifications in the quinoxaline structure can enhance activity against various bacterial strains.
- Anticancer Properties : The compound has potential anticancer activity, particularly against leukemia cell lines such as L1210. In vitro studies indicate that compounds similar to this structure inhibit cell proliferation effectively .
- Antiviral Effects : Quinoxaline derivatives have also been noted for their antiviral properties, making them candidates for further research in treating viral infections.
Synthesis Pathways
The synthesis of this compound can be achieved through various methodologies:
- Nucleophilic Substitution Reactions : Involving the introduction of the piperidine moiety into the quinoxaline framework.
- Functional Group Modifications : Utilizing standard reactions in heterocyclic chemistry to optimize pharmacological properties.
These synthetic routes are essential for developing analogs with improved efficacy and selectivity.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoxaline derivatives:
- In Vitro Studies : A series of quinoxaline compounds were evaluated against L1210 mouse leukemia cells, revealing potent inhibition with IC50 values in the nanomolar range . These findings suggest that structural modifications can significantly enhance anticancer activity.
- Structure-Activity Relationship (SAR) : Research has indicated that specific substitutions on the quinoxaline core can lead to increased potency against cancer cell lines, highlighting the importance of molecular design in drug development .
- Pharmacological Profiles : Compounds similar to this compound have been studied for their ability to inhibit key enzymes involved in cancer progression and microbial resistance .
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties due to its structural components:
- Antimicrobial Activity : Quinoxaline derivatives have been reported to possess antimicrobial properties. The incorporation of the 5-fluoro-2,6-dimethylpyrimidin-4-yl group may enhance the efficacy against various pathogens, including bacteria and fungi.
- Anticancer Potential : Quinoxalines are recognized for their anticancer activities. The structural modifications in 2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline may lead to selective cytotoxicity against cancer cells while sparing normal cells.
- Antiviral Properties : Research indicates that quinoxaline derivatives can exhibit antiviral effects. The specific interactions between this compound and viral targets could be explored further to develop antiviral therapies.
Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of this compound are crucial for optimizing its pharmacological profile:
Synthesis Pathways
The synthesis of this compound can be achieved through various methodologies:
| Methodology | Description |
|---|---|
| Heterocyclic Chemistry | Utilizes reactions typical in heterocyclic compounds to construct the quinoxaline core and introduce substituents effectively. |
| Functional Group Modification | Allows for the introduction of different functional groups to enhance biological activity and selectivity. |
These synthetic strategies enable researchers to explore structure-activity relationships (SAR) that inform drug design processes.
Biological Studies
Understanding the biological interactions of this compound is essential for its development as a therapeutic agent:
Interaction Studies
Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
- Pharmacodynamics and Pharmacokinetics : Investigating how the compound affects biological systems and how it is absorbed, distributed, metabolized, and excreted.
These studies help elucidate the compound’s mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound 4-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine (CAS: 2640972-83-2) serves as a relevant structural analog for comparison . Below is a detailed analysis of similarities and differences:
Core Structure and Functional Groups
| Property | 2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline | 4-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine |
|---|---|---|
| Core Heterocycle | Quinoxaline (C₈H₆N₂; bicyclic aromatic system) | Pyrimidine (C₄H₄N₂; monocyclic aromatic system) |
| Substituent on Core | Piperidin-1-yl group at position 2 | Piperidin-1-yl group at position 4 |
| Fluorinated Pyrimidine Moiety | Present at the piperidine’s 4-position | Present at the piperidine’s 4-position |
| Additional Substituents | None on the quinoxaline core | 5,6-Dimethyl groups on the pyrimidine core |
Key Differences :
- The quinoxaline derivative’s bicyclic core may confer distinct electronic and steric properties compared to the monocyclic pyrimidine analog. This could influence binding affinity in biological targets.
Molecular and Physicochemical Properties
| Property | This compound | 4-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine |
|---|---|---|
| Molecular Formula | Inferred: C₁₉H₂₁FN₅O (estimated) | C₁₈H₂₄FN₅O |
| Molecular Weight | ~369.4 g/mol (estimated) | 345.4 g/mol |
| Key Functional Groups | Fluorine, pyrimidine-oxy-methyl, piperidine | Fluorine, pyrimidine-oxy-methyl, piperidine, 5,6-dimethyl |
Implications :
- The pyrimidine analog’s lower molecular weight (345.4 vs. ~369.4 g/mol) may correlate with differences in pharmacokinetics, such as membrane permeability or metabolic stability.
- The 5,6-dimethyl groups on the pyrimidine analog could enhance hydrophobic interactions in biological systems, whereas the quinoxaline derivative’s planar structure might favor π-π stacking.
Q & A
Q. Table 1: Structural analogs and reported bioactivities
| Compound | Key Structural Features | Reported Activity |
|---|---|---|
| 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole | Benzothiazole core | Anticancer (IC = 1.2 µM) |
| 4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine | Morpholine ring | Enzyme inhibition (Ki = 0.8 nM) |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- -NMR and -NMR: Confirm the piperidinyl and pyrimidinyl linkages. For example, the methylene proton (-OCH-) adjacent to the piperidine ring typically resonates at δ 3.8–4.2 ppm .
- IR Spectroscopy: Identify functional groups (e.g., C-F stretch at 1100–1200 cm, sulfonyl S=O stretch at 1350 cm) .
- Mass Spectrometry: HRMS with electrospray ionization (ESI) ensures accurate molecular weight determination (e.g., [M+H] at m/z 424.18) .
Advanced: What strategies enhance target specificity in quinoxaline-based compounds?
Methodological Answer:
- Molecular Docking Simulations: Use crystal structures of target proteins (e.g., kinases, DNA topoisomerases) to model interactions. The pyrimidine oxygen and fluorine atoms may form hydrogen bonds with active-site residues .
- Isosteric Replacement: Replace the quinoxaline core with pyrido[1,2-a]pyrimidin-4-one to modulate electron distribution and improve selectivity .
- Pharmacophore Mapping: Identify essential features (e.g., planar aromatic rings, hydrogen bond acceptors) using software like Schrödinger’s Phase .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >200°C suggests suitability for oral formulations) .
Advanced: How do halogen substituents influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Fluorine’s Role: The 5-fluoro group on the pyrimidine ring enhances metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity (logP ≈ 2.5), improving blood-brain barrier penetration .
- Chlorine vs. Fluorine: Comparative studies show chloro-substituted analogs exhibit higher plasma protein binding (95% vs. 88% for fluoro), reducing free drug availability .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Anticancer: MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
- Antimicrobial: Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ .
Advanced: How can computational methods guide the optimization of this compound?
Methodological Answer:
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and molar refractivity. For example, PSA < 90 Å correlates with oral bioavailability .
- ADMET Prediction: Tools like SwissADME predict absorption (%F > 50) and toxicity (AMES test negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
